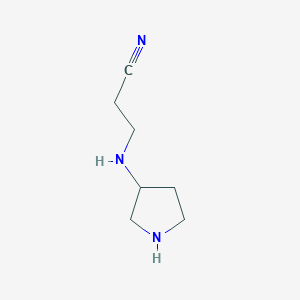

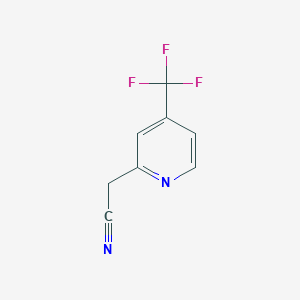

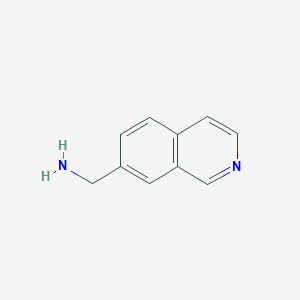

![molecular formula C14H24N2O6 B1396034 tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate CAS No. 1227381-90-9](/img/structure/B1396034.png)

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate

Overview

Description

“tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the CAS Number: 896464-16-7 . It has a molecular weight of 226.32 . The compound is typically stored in a refrigerator and has a physical form of liquid .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate . The InChI code for this compound is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12/h13H,4-9H2,1-3H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.32 . It is a liquid at room temperature .Scientific Research Applications

Spirolactams Synthesis and Conformational Analysis

Fernandez et al. (2002) describe the synthesis of spirolactams, including tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate, for use in peptide synthesis. These compounds act as constrained surrogates for specific dipeptides and show potential as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).

Supramolecular Arrangements in Crystallography

Graus et al. (2010) investigated supramolecular arrangements based on derivatives of diazaspiro[4.5]decane, a related compound, to understand the influence of substituents on cyclohexane ring in crystal structures. Their work highlights the significance of these compounds in crystallography (Graus et al., 2010).

Synthetic Routes for Novel Bifunctional Compounds

Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate. This research provides a foundation for further derivation and exploration of novel compounds in chemical space (Meyers et al., 2009).

Osteoclast Activity Inhibition

Mounier et al. (2020) explored derivatives of diazaspiro[4,4]nonane, closely related to the target compound, for inhibiting osteoclast activities. Their findings suggest potential applications in developing new drugs for osteoporosis treatment (Mounier et al., 2020).

Antitubercular Agents Development

Wang et al. (2020) synthesized benzothiazinone derivatives containing a moiety similar to tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate, showing excellent in vitro activity against multidrug-resistant Mycobacterium tuberculosis. This suggests the potential of such compounds in treating tuberculosis (Wang et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Oxalate is primarily used as a reagent in the synthesis of RET kinase inhibitors and in the preparation of CDK4/6 inhibitors . These targets play crucial roles in cell signaling and regulation of the cell cycle, respectively.

Mode of Action

The compound interacts with its targets (RET kinase and CDK4/6) by binding to their active sites, thereby inhibiting their activity. This interaction results in the disruption of the signaling pathways regulated by these kinases, leading to changes in cellular functions .

Biochemical Pathways

The inhibition of RET kinase and CDK4/6 affects multiple biochemical pathways. RET kinase is involved in various cell signaling pathways that regulate cell growth and differentiation. On the other hand, CDK4/6 are key regulators of the cell cycle, and their inhibition can halt cell division .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of cell signaling and cell cycle regulation. This can lead to the inhibition of cell growth and division, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic .

Action Environment

The action, efficacy, and stability of Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Oxalate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and pH . Furthermore, the presence of other substances in the body, such as proteins or other drugs, can also impact the compound’s bioavailability and action .

properties

IUPAC Name |

tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOGGVSZSAELAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CNC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

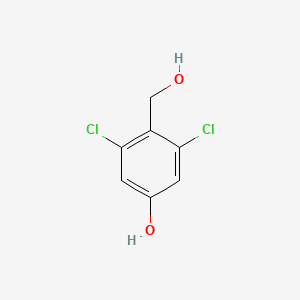

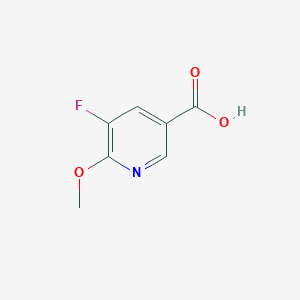

![3-Ethyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B1395954.png)

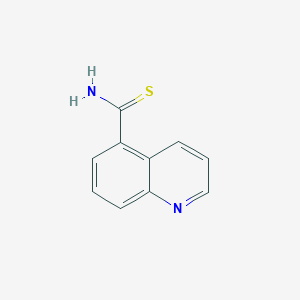

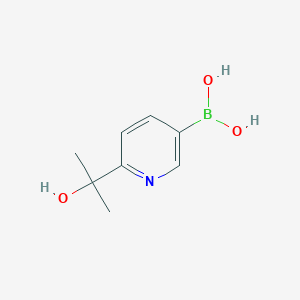

![1,4,6,7-Tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic acid](/img/structure/B1395972.png)

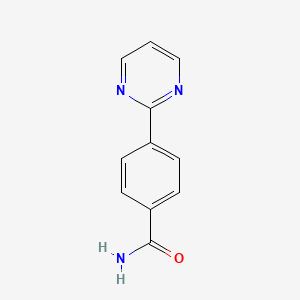

![2,6-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1395973.png)